molecular formula C15H15NO3S B2754420 2-[(1-Oxo-3-phenylpropyl)amino]-3-thiophenecarboxylic acid methyl ester CAS No. 864940-34-1

2-[(1-Oxo-3-phenylpropyl)amino]-3-thiophenecarboxylic acid methyl ester

Cat. No. B2754420
CAS RN: 864940-34-1
M. Wt: 289.35
InChI Key: MTQVMVKSXBFESI-UHFFFAOYSA-N
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Description

“2-[(1-Oxo-3-phenylpropyl)amino]-3-thiophenecarboxylic acid methyl ester” is a chemical compound . It is a molecular entity capable of donating a hydron to an acceptor .


Synthesis Analysis

The synthesis of this compound involves several steps. One method for the preparation of this compound involves reacting esters of 4 (S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2- [ (S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate and hydrolyzing the coupled product with an alcoholic hydrochloride . Another method involves heating the reaction mixture to about 60°C and stirring for about 4 hours .

Scientific Research Applications

Organic Synthesis Applications

Studies have reported on the synthesis and characterization of compounds involving thiophene and carboxylic acid esters, highlighting their significance in organic synthesis. For example, the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide results in esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid, demonstrating complex reactions involving similar structures (Stauss et al., 1972). Furthermore, regioselective synthesis techniques have been developed for isopropylthio/phenylthiosuccinic acid esters, illustrating the breadth of organic synthesis applications involving thiophene derivatives (Xu et al., 2000).

Materials Science Applications

In the realm of materials science, the modification of polymer/fullerene composite structures to improve photoconductivity demonstrates the application of thiophene derivatives in enhancing the performance of organic electronic devices. A technique involving the addition of alkyl thiol molecules to polymer/fullerene solutions has shown to significantly increase photoresponsivity, indicating the potential of thiophene derivatives in photovoltaic applications (Peet et al., 2006).

Biochemical Applications

On the biochemical front, the study of modifications of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters has shown potential for creating more effective drugs with increased skin permeability. This research indicates the applicability of thiophene and carboxylic acid ester derivatives in developing novel therapeutic agents with enhanced properties (Ossowicz-Rupniewska et al., 2022).

properties

IUPAC Name

methyl 2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-19-15(18)12-9-10-20-14(12)16-13(17)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQVMVKSXBFESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325300
Record name methyl 2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(1-Oxo-3-phenylpropyl)amino]-3-thiophenecarboxylic acid methyl ester

CAS RN

864940-34-1
Record name methyl 2-(3-phenylpropanoylamino)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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